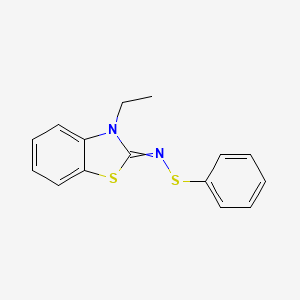
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is a phenothiazine derivative known for its unique chemical structure and potential applications in various scientific fields. Phenothiazine compounds are widely studied due to their diverse biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
化学反应分析
Types of Reactions
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding phenothiazine derivative without the chloro group.
Substitution: Formation of substituted phenothiazine derivatives.
科学研究应用
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Receptors: Binding to and modulating the activity of receptors involved in neurotransmission.
相似化合物的比较
Similar Compounds
- 8-Chloro-2-methylquinoline
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 8-Chloro-5-methoxy-4H-1,4-benzothiazine
Uniqueness
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific methoxymethoxy substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
61588-61-2 |
|---|---|
分子式 |
C14H10ClNO3S |
分子量 |
307.8 g/mol |
IUPAC 名称 |
8-chloro-2-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-12-5-10-14(6-11(12)17)20-13-3-2-8(15)4-9(13)16-10/h2-6H,7H2,1H3 |
InChI 键 |
GUTWFJXTUNZNPG-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC2=NC3=C(C=CC(=C3)Cl)SC2=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



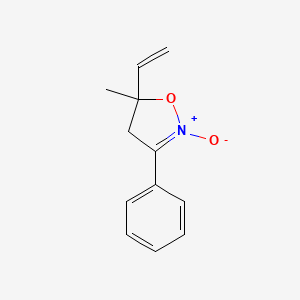
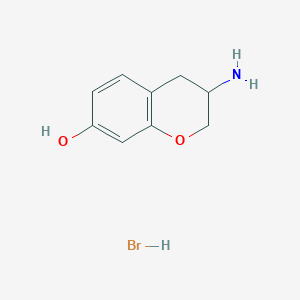
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
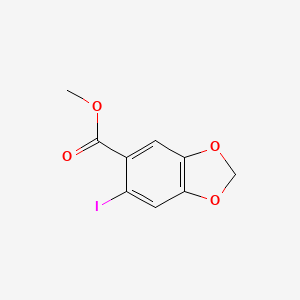
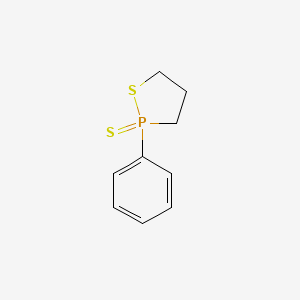
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
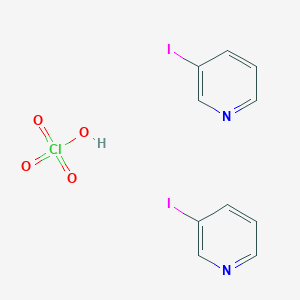
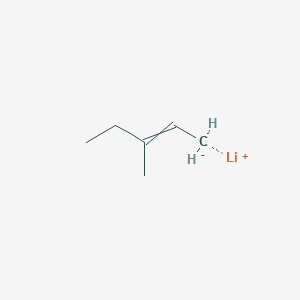
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
